Validated HIF-1α Transcriptional Inhibitory Activity of the Core Scaffold vs. Inactive Structural Isomers
The target compound, identified as the lead 'compound 1' in a seminal 2022 paper, demonstrates definitive HIF-1α transcriptional inhibitory activity. This contrasts sharply with a close structural isomer. The study's protocompound (N-phenylbenzo[d]isoxazole-3-carboxamide) had not been previously reported for biological activity. The authors then investigated the necessity of the benzene-fused isoxazole ring. The designed analog '2', which altered this core structure, and the amide inversion structure '9' both led to a complete loss of anti-HIF-1α activity [1]. This directly proves that the specific benzo[d]isoxazole scaffold with the correct substitution pattern is essential for target engagement.
| Evidence Dimension | HIF-1α transcriptional inhibition |
|---|---|
| Target Compound Data | IC50 = 0.31 μM (Lead compound 1, representing the core benzo[d]isoxazole scaffold) |
| Comparator Or Baseline | Compound 2 (core-modified analog) and Compound 9 (amide inversion isomer); both resulted in activity 'loss'. |
| Quantified Difference | The target compound shows measurable inhibition (0.31 μM), whereas comparators show a complete loss of activity (inactive). |
| Conditions | Dual-luciferase gene reporter assay in HEK293T cells. |
Why This Matters
This data confirms the target compound's scaffold is not just a passive building block but an active pharmacophore for HIF-1α inhibition, unlike its non-benzofused or regioisomeric counterparts, guiding procurement for any HIF-related project.
- [1] Xue, Z., et al. (2022). ACS Med. Chem. Lett., 13(12), 1864–1869. View Source
